REACTION_CXSMILES
|
[C:1]([CH:4]=[CH:5][CH2:6][CH2:7][CH2:8][C:9]1[N:14]2[CH:15]=[N:16][CH:17]=[C:13]2[CH:12]=[CH:11][CH:10]=1)([OH:3])=[O:2]>CO.[Pd]>[C:1]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[N:14]2[CH:15]=[N:16][CH:17]=[C:13]2[CH:12]=[CH:11][CH:10]=1)([OH:3])=[O:2]
|
Name
|
5-(5-carboxypent-4-enyl)-imidazo[1,5-a]pyridine
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=CCCCC1=CC=CC=2N1C=NC2
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCCCCC1=CC=CC=2N1C=NC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |